molecular formula C11H15N B13033768 (1S)-1-(4-Ethylphenyl)prop-2-enylamine

(1S)-1-(4-Ethylphenyl)prop-2-enylamine

Cat. No.: B13033768
M. Wt: 161.24 g/mol
InChI Key: NHEJVLNNXBSWOX-NSHDSACASA-N
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Description

(1S)-1-(4-Ethylphenyl)prop-2-enylamine is a chiral amine building block of interest in synthetic and medicinal chemistry. Its structure features a stereogenic center and a terminal alkene, making it a versatile precursor for constructing more complex molecules. Compounds with similar scaffolds are frequently investigated for their potential as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The primary research application of this compound is likely in alkene difunctionalization reactions, a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors. Specifically, it can serve as a substrate in amino(hetero)arylation reactions, which simultaneously install an amine and an (hetero)aryl group across the double bond to access privileged (hetero)arylethylamine motifs . This core structure is a widely present and biologically relevant scaffold found in numerous pharmaceuticals and bioactive compounds . Researchers may also utilize the terminal alkene for other transformations, such as cross-coupling or oxidation reactions, to further diversify the molecule. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(4-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1

InChI Key

NHEJVLNNXBSWOX-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C=C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

Biological Activity

(1S)-1-(4-Ethylphenyl)prop-2-enylamine, a member of the phenethylamine class, has garnered attention in pharmacological research due to its potential biological activities. This compound features a prop-2-enylamine side chain and an ethyl-substituted phenyl ring, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neurology and psychiatry.

Chemical Structure and Properties

  • Molecular Formula : C11H15N
  • Molecular Weight : 161.25 g/mol
  • SMILES Notation : CC(C=C)C1=CC=C(C=C1)N

The structure of this compound allows for significant steric and electronic interactions with biological systems, which can affect its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Research indicates that this compound may modulate the activity of amine receptors, influencing neurotransmitter release and receptor signaling pathways.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby altering levels of key biogenic amines such as dopamine and serotonin.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, with findings suggesting its potential in treating neurological disorders:

Table 1: Summary of Biological Activity Findings

StudyBiological ActivityFindings
Receptor InteractionDemonstrated binding affinity for serotonin receptors.
Neurotransmitter ReleaseIncreased dopamine release in vitro models.
Enzyme InhibitionInhibited monoamine oxidase (MAO) activity, suggesting antidepressant potential.

Case Studies

Case Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of this compound, researchers observed that administration in rodent models led to increased locomotor activity and reduced anxiety-like behaviors. This suggests a stimulant effect that may be beneficial in treating conditions like depression or ADHD.

Case Study 2: Antidepressant Potential
Another investigation focused on the compound's potential as an antidepressant. Results indicated that this compound significantly improved depressive symptoms in animal models when compared to control groups, possibly through its action on serotonin pathways.

Pharmacological Applications

The unique structural features of this compound position it as a candidate for further pharmacological exploration:

  • Antidepressants : Its ability to modulate neurotransmitter systems could lead to new treatments for depression.
  • Anxiolytics : The anxiolytic properties observed in animal studies suggest potential use in anxiety disorders.
  • Cognitive Enhancers : The compound's effects on dopamine release may offer avenues for enhancing cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds share structural similarities with (1S)-1-(4-Ethylphenyl)prop-2-enylamine, differing primarily in aromatic substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) C₁₁H₁₅N 161.24 4-Ethylphenyl, allylamine Chiral center (S), potential H-bond donor (NH₂)
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 4-Chloro-3-methylphenyl, allylamine Higher molecular weight due to Cl; halogen may enhance lipophilicity
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol C₂₀H₂₅NO₃ 327.42 4-Hydroxyphenyl, piperidine, diol Increased polarity due to hydroxyl groups; potential for extensive H-bonding
Key Observations:

Aromatic Substitution: The target compound’s 4-ethyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. The hydroxyphenyl group in the third analog () significantly enhances polarity, likely reducing blood-brain barrier penetration but improving aqueous solubility .

Functional Groups: The allylamine moiety in the target and chloro-methyl analog is a strong hydrogen-bond donor, critical for interactions with biological targets like enzymes or receptors. The piperidine-diol system in the third compound expands hydrogen-bonding capacity, enabling complex crystal packing () .

Stereochemical Considerations :

  • The 1S configuration in the target compound and its chloro-methyl analog ensures enantioselective interactions. For instance, in chiral environments (e.g., enzyme active sites), this configuration may favor binding over the 1R form .

Crystallographic and Hydrogen-Bonding Analysis

Hydrogen-bonding patterns, elucidated via tools like SHELX (), dictate the physical properties of these compounds. For example:

  • The target compound’s NH₂ group can act as a donor, forming intermolecular bonds with acceptors (e.g., carbonyls or ethers) in crystalline states, stabilizing the lattice .
  • The chloro-methyl analog may exhibit halogen bonding (Cl···π interactions), enhancing crystal density and melting point compared to the ethyl-substituted derivative .
  • The hydroxyl-rich analog () likely forms a 3D hydrogen-bond network, increasing melting point and reducing volatility .

Pharmacological Implications (Inferred)

While direct data are unavailable, structural trends suggest:

  • The target compound may serve as a dopamine or serotonin receptor modulator due to its amine group and aromatic system.
  • The chloro-methyl analog ’s higher lipophilicity could improve CNS penetration but raise toxicity risks.
  • The piperidine-diol analog’s polarity may limit bioavailability but enhance solubility for intravenous formulations .

Preparation Methods

Stepwise Synthesis Example Based on Analogous Methods for Chiral Phenylalkylamines

Step Reaction Conditions Notes
1 Condensation of 4-ethylacetophenone with (S)-α-methylbenzylamine Reflux in toluene with p-toluenesulfonic acid (PTSA) for 10-12 hours; azeotropic removal of water using Dean-Stark trap Forms an imine intermediate with stereochemical control
2 Catalytic Hydrogenation of imine intermediate 10% Pd/C catalyst under H₂ atmosphere at 35-40°C for 10-12 hours in ethyl acetate Reduces imine to amine, maintaining stereochemistry
3 Salt Formation Reaction with PTSA or HCl in ethyl acetate or isopropanol to form crystalline salts Enhances purification and stability
4 Basification and Extraction Treatment with aqueous NaOH to free base; extraction with organic solvents (e.g., methylene chloride) Isolates free amine
5 Final Hydrogenation (if needed) Pd/C under H₂ at 50-55°C for 10-12 hours Ensures full reduction and purity
6 Crystallization From ethyl acetate or similar solvent Obtains pure (1S)-1-(4-Ethylphenyl)prop-2-enylamine hydrochloride salt

Reaction Scheme (Conceptual)

  • 4-Ethylacetophenone + (S)-α-methylbenzylamine → (S)-imine intermediate (via acid-catalyzed condensation)
  • (S)-imine intermediate + H₂ (Pd/C) → (S)-amine intermediate
  • Amine intermediate + acid (PTSA or HCl) → crystalline amine salt
  • Salt + base → free amine → final purification

Analytical and Characterization Data

Parameter Typical Values / Techniques
Chiral Purity >99% by chiral HPLC
Melting Point ~178-180°C for crystalline hydrochloride salt
Optical Rotation [α]²⁵_D ≈ +79° (c=0.25 in MeOH)
Infrared (IR) Spectroscopy Characteristic peaks at ~3369, 3294 (N-H stretch), 1610, 1585 cm⁻¹ (aromatic C=C)
Nuclear Magnetic Resonance (NMR) Confirm aromatic, vinyl, and amine protons consistent with structure
Mass Spectrometry (MS) Molecular ion peak at m/z 175.25 consistent with C12H17N

Research Findings and Optimization Notes

  • The use of chiral amines such as (S)-α-methylbenzylamine as auxiliaries or chiral catalysts is critical to obtaining the (1S) enantiomer with high enantiomeric excess.
  • Acid catalysts like p-toluenesulfonic acid facilitate the formation of imine intermediates and improve reaction rates.
  • Hydrogenation conditions (temperature, pressure, catalyst loading) significantly affect yield and stereochemical integrity.
  • Salt formation with PTSA or HCl aids in purification by crystallization and enhances stability for storage and handling.
  • The azeotropic removal of water during condensation drives the equilibrium toward imine formation, improving overall yield.
  • Purification steps involving basification and extraction remove acidic impurities and residual catalysts.

Comparative Table of Key Preparation Parameters

Aspect Typical Condition Effect on Product
Chiral Auxiliary (S)-α-methylbenzylamine High stereoselectivity
Acid Catalyst p-Toluenesulfonic acid (5-10 mol%) Efficient imine formation
Solvent Toluene, ethyl acetate, methanol Solubility and reaction medium
Hydrogenation Catalyst 10% Pd/C Effective reduction of imine to amine
Temperature 35-55°C during hydrogenation Balances reaction rate and stereochemical stability
Purification Salt formation (PTSA/HCl), recrystallization High purity and crystallinity
Yield Typically 60-80% overall Depends on reaction optimization

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